1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride
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Overview
Description
1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two ethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves several steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride can be compared with similar compounds such as 2-(2-aminoethoxy)ethanol and 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 2-(2-aminoethoxy)ethanol lacks the second ethoxy group, making it less versatile in certain chemical reactions. On the other hand, 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride has an additional carboxylic acid group, which can participate in different types of reactions .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJXVBLAVWJXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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